Synthetic Efficiency: Propyl vs. Methyl Analog
Under an identical one-pot tribromoisocyanuric acid-mediated protocol (TBCA, H₂O; then thiourea, DABCO, MeCN/H₂O, 70 °C), ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate (1h) was isolated in 52% yield, whereas the corresponding 4-methyl analog (1b) was obtained in 66% yield . This 14-percentage-point reduction in isolated yield for the propyl derivative reflects the impact of the longer alkyl chain on the condensation step, a difference relevant for cost-of-goods calculations in scale-up.
| Evidence Dimension | Isolated yield under identical one-pot synthetic conditions |
|---|---|
| Target Compound Data | 52% (compound 1h) |
| Comparator Or Baseline | Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (1b): 66% |
| Quantified Difference | −14 percentage points |
| Conditions | One-pot TBCA-mediated bromination/condensation; thiourea, DABCO, MeCN/H₂O (1:1), 70 °C, 20 min |
Why This Matters
A 21% lower relative yield for the propyl compound directly increases raw-material cost per gram and must be factored into procurement decisions for multi-gram or kilogram-scale campaigns.
